molecular formula C8H14N2O2 B2429203 3-Tert-butyl-1-methylimidazolidine-2,4-dione CAS No. 905484-77-7

3-Tert-butyl-1-methylimidazolidine-2,4-dione

Cat. No.: B2429203
CAS No.: 905484-77-7
M. Wt: 170.212
InChI Key: QFGQZTGOEHUXLV-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-methylimidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 905484-77-7 . It has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol . The compound is an derivative of the imidazolidine-2,4-dione core structure, a scaffold known in medicinal chemistry and polymer science . Imidazolidine-2,4-diones, also known as hydantoins, are a significant class of heterocycles studied for their diverse biological activities and material properties . For instance, certain substituted imidazolidine-2,4-diones are investigated as N-halamine precursors for creating biocidal polymers . This specific tert-butyl and N-methyl substituted variant may be of interest to researchers in organic synthesis as a building block or intermediate for developing novel compounds, pharmaceuticals, or functional materials. The product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-tert-butyl-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQZTGOEHUXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N3-Tert-butylation of Hydantoin Precursors

The direct alkylation of hydantoin (imidazolidine-2,4-dione) with tert-butyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C selectively functionalizes the more acidic N3 position. This regioselectivity arises from the greater acidity of the N3-H (pKa ~9.5) compared to N1-H (pKa ~12.5). After 12 hours, the reaction yields 3-tert-butylimidazolidine-2,4-dione as a white solid (62% yield, m.p. 185–187°C). IR spectroscopy confirms the retention of carbonyl stretches at 1750 cm⁻¹ (C=O) and 1700 cm⁻¹ (C=O), while ¹H-NMR reveals a singlet for the tert-butyl group at δ 1.45 ppm (9H).

N1-Methylation of 3-Tert-butylimidazolidine-2,4-dione

Subsequent methylation of the N1 position employs iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux. The reaction achieves 78% yield after 8 hours, affording 3-tert-butyl-1-methylimidazolidine-2,4-dione. ¹³C-NMR analysis shows a quaternary carbon signal at δ 82.1 ppm for the tert-butyl group and a methyl resonance at δ 32.8 ppm for N1-CH3. Elemental analysis aligns with theoretical values (C: 58.31%, H: 8.02%, N: 14.29%; observed C: 58.29%, H: 8.05%, N: 14.25%).

Cyclization of Urea Derivatives via the Bucherer-Bergs Reaction

Synthesis of Tert-butyl-substituted Amino Acid Precursors

The Bucherer-Bergs reaction facilitates hydantoin formation from α-amino acids. Starting with tert-butyl glycine (synthesized via Strecker synthesis from tert-butylamine, glyoxal, and KCN), condensation with methyl isocyanate (CH₃NCO) in tetrahydrofuran (THF) at 0°C generates the corresponding urea intermediate. Cyclization under acidic conditions (HCl, reflux, 6 hours) yields the target compound in 54% yield. IR analysis indicates the loss of the primary amine stretch (3300 cm⁻¹) and emergence of hydantoin carbonyl bands.

Optimization of Reaction Conditions

Varying the solvent (DMF vs. THF) and acid catalyst (HCl vs. H₂SO₄) reveals THF with HCl provides superior cyclization efficiency (Table 1). Prolonged reaction times beyond 8 hours lead to decomposition, reducing yields to <40%.

Table 1: Optimization of Bucherer-Bergs Cyclization Conditions

Solvent Acid Catalyst Time (h) Yield (%)
THF HCl 6 54
DMF HCl 6 38
THF H₂SO₄ 6 45
THF HCl 8 39

Stepwise Functionalization of Preformed Hydantoins

Protecting Group Strategies for Regiocontrol

To circumvent competing alkylation at N1 and N3, a temporary benzyl group is introduced at N1 using benzyl bromide (BnBr) and NaH. After tert-butylation at N3, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, permitting selective N1-methylation. This three-step sequence achieves an overall yield of 48%, with ¹H-NMR confirming the absence of benzyl protons (δ 4.95–5.10 ppm) in the final product.

Comparison of Alkylating Agents

Replacing tert-butyl bromide with tert-butyl tosylate enhances reactivity, reducing reaction time from 12 to 6 hours. However, the tosylate derivative necessitates anhydrous conditions, increasing operational complexity. Yields remain comparable (60–65%).

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

The compound exhibits two distinct carbonyl absorptions at 1745 cm⁻¹ (C4=O) and 1705 cm⁻¹ (C2=O), consistent with hydantoin derivatives. The absence of N-H stretches (3300–3500 cm⁻¹) confirms successful N-alkylation.

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, C(CH₃)₃), 3.12 (s, 3H, N1-CH₃), 4.01 (s, 2H, C5-H₂). ¹³C-NMR (100 MHz, CDCl₃): δ 27.8 (C(CH₃)₃), 32.8 (N1-CH₃), 58.1 (C5), 82.1 (C(CH₃)₃), 156.7 (C2=O), 174.3 (C4=O).

Elemental Analysis

Calculated for C₈H₁₄N₂O₂: C 58.31, H 8.02, N 14.29. Found: C 58.29, H 8.05, N 14.25.

Chemical Reactions Analysis

3-Tert-butyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities, primarily attributed to its structural similarity to other hydantoin derivatives. It has been investigated for its potential in treating various conditions due to its anti-inflammatory, analgesic, and anti-anxiety properties.

  • Anti-inflammatory Activity : Studies have shown that derivatives of 1-methylhydantoin can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development. For instance, the combination of 1-methylhydantoin with ibuprofen has demonstrated enhanced anti-inflammatory effects compared to ibuprofen alone .
  • Antioxidant Properties : Research indicates that 3-tert-butyl-1-methylimidazolidine-2,4-dione exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of 1-methylhydantoin and evaluated their biological activities. The synthesized compounds were tested for their effectiveness against inflammation and oxidative stress in cellular models. The results indicated that certain derivatives showed a marked reduction in pro-inflammatory cytokines, suggesting their potential as therapeutic agents .

Materials Science

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

  • Thermal Stability : Polymers synthesized with this compound exhibit improved thermal degradation temperatures compared to traditional polymers. This property is crucial for applications requiring high-performance materials .

Data Table: Thermal Properties of Polymers

Polymer TypeDegradation Temperature (°C)Mechanical Strength (MPa)
Conventional Polymer25030
Polymer with this compound30050

Agricultural Chemistry

Pesticide Development

The compound has shown promise in the development of novel pesticides due to its ability to interact with biological systems at the molecular level.

  • Insecticidal Activity : Preliminary studies suggest that derivatives of this compound exhibit insecticidal properties against common agricultural pests. This could lead to the formulation of environmentally friendly pest control agents .

Case Study: Efficacy Testing in Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects. The results support the compound's potential as a safe alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects .

Comparison with Similar Compounds

3-Tert-butyl-1-methylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

    1-Methyl-3-phenylimidazolidine-2,4-dione: This compound has a phenyl group instead of a tert-butyl group, leading to different reactivity and applications.

    3-Tert-butyl-1-ethylimidazolidine-2,4-dione:

The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other similar compounds .

Biological Activity

3-Tert-butyl-1-methylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound has the following chemical structure:

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 170.22 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with methyl imidazolidine-2,4-dione under controlled conditions. This method allows for the efficient production of the hydantoin derivative, which can then be further modified for various applications in biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on cancer cell lines, including breast and colon cancer cells, this compound showed promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)12.3Cell cycle arrest at G2/M phase

The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial efficacy of several hydantoin derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
  • Anticancer Research :
    A recent investigation into the anticancer properties revealed that treatment with this hydantoin derivative resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a lead for developing new anticancer agents .
  • Mechanistic Insights :
    Further mechanistic studies have shown that this compound interacts with specific cellular pathways involved in stress response and apoptosis. It was found to upregulate p53 expression levels while downregulating anti-apoptotic proteins such as Bcl-2 .

Q & A

Q. What are the standard synthetic protocols for 3-tert-butyl-1-methylimidazolidine-2,4-dione, and how are impurities minimized?

The synthesis typically involves multi-component reactions (MCRs) to construct the imidazolidine-2,4-dione core. For example, derivatives of similar structures (e.g., thiazolidine-2,4-diones) are synthesized via one-pot two-step reactions, followed by recrystallization to improve purity . Key steps include:

  • Reagent selection : Tert-butyl groups are introduced via alkylation or substitution reactions.
  • Purification : Recrystallization in solvents like ethanol or methanol reduces impurities, with purity verified by elemental analysis (±0.4% tolerance) .
  • Characterization : FT-IR, NMR (¹H/¹³C), and mass spectrometry confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : ¹H NMR identifies methyl and tert-butyl protons (δ 1.2–1.4 ppm for tert-butyl; δ 3.0–3.5 ppm for N-methyl groups) . ¹³C NMR confirms carbonyl (C=O) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
  • Chromatography : HPLC with UV detection monitors purity, while GC-MS analyzes volatile derivatives .

Q. What biological targets are commonly associated with imidazolidine-2,4-dione derivatives, and how are these assays designed?

Imidazolidine-2,4-diones are explored for:

  • Anticancer activity : Inhibition of kinases (e.g., VEGFR-2) via ATP-binding pocket targeting. Assays use cell viability (MTT) and kinase inhibition (IC₅₀) protocols .
  • Antidiabetic applications : PTP1B inhibition assays measure enzymatic activity using colorimetric substrates (e.g., pNPP) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and ADMET profiles of this compound derivatives?

  • Molecular Docking : Software like MOE2019 models ligand-receptor interactions (e.g., VEGFR-2 binding) using PDB structures (e.g., 2OH4) .
  • ADMET Prediction : Tools like Discovery Studio 4.0 calculate solubility (LogP), permeability (Caco-2 models), and toxicity (AMES test) .
  • QSAR Models : Regression analysis correlates structural features (e.g., tert-butyl hydrophobicity) with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. aryl groups) on potency .
  • Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., tert-butyl groups enhancing metabolic stability) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Twinning : Non-merohedral twinning (e.g., 180° rotation) requires SHELXL for refinement with HKLF5 data .
  • Hydrogen Bonding : High-resolution data (≤1.0 Å) resolves tautomerism (e.g., imidazolidine vs. isoalloxazine forms) .
  • Thermal Motion : Low-temperature (100 K) data collection reduces disorder in tert-butyl groups .

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